

IUPAC nomenclature for Demeton-S-methyl sulfone

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Compound of Interest

Compound Name: *Demeton-S-methyl sulfone*

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An In-depth Technical Guide to **Demeton-S-methyl sulfone**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Demeton-S-methyl sulfone**, a significant metabolite of the organophosphate insecticide Demeton-S-methyl. This document details its chemical identity, physicochemical properties, toxicological profile, and the methodologies for its synthesis and analysis.

Chemical Identity and Nomenclature

Demeton-S-methyl sulfone is the fully oxidized metabolite of Demeton-S-methyl, where the thioether group has been converted to a sulfone. This transformation is a key step in the bioactivation and degradation pathway of the parent insecticide.

- Preferred IUPAC Name: S-[2-(ethanesulfonyl)ethyl] O,O-dimethyl phosphorothioate^[1]
- CAS Name: S-[2-(ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioate^[1]
- CAS Registry Number: 17040-19-6^{[1][2]}
- Synonyms: Demeton-S-methylsulphon, Dioxydemeton-S-methyl, Isometasystox sulfone, Metaisostoxsulfon, Methylsystox sulfone^[1]
- Chemical Formula: C₆H₁₅O₅PS₂^{[1][2]}

- InChI: InChI=1S/C6H15O5PS2/c1-4-14(8,9)6-5-13-12(7,10-2)11-3/h4-6H2,1-3H3
- Canonical SMILES: CCS(=O)(=O)CCSP(=O)(OC)OC[\[1\]](#)

Physicochemical and Toxicological Properties

The following tables summarize the key quantitative data for **Demeton-S-methyl sulfone**. It is a highly toxic organophosphate compound, acting as a potent neurotoxin.[\[1\]](#)

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	262.29 g/mol	[3]
Physical State	White to pale yellowish, microcrystalline solid	[3]
Melting Point	52 °C	[2]
Boiling Point	115 °C @ 0.01 Torr; 120 °C @ 0.03 mmHg	[2] [3]
Density / Specific Gravity	1.315 g/cm ³ ; 1.416 (20°C/4°C)	[2] [3]
Vapor Pressure	0.5 x 10 ⁻³ mmHg @ 20°C	[3]
Water Solubility	Miscible	[3]
Organic Solvent Solubility	Soluble in most organic solvents	[3]

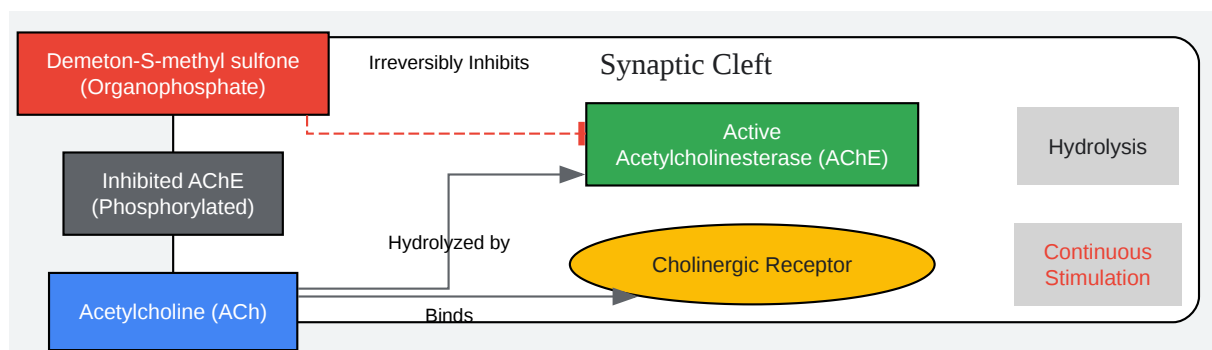
Table 2: Toxicological Data

Parameter	Species	Value	Notes	Source(s)
Acute Oral LD ₅₀	Rat (fasted)	23 mg/kg	[4]	
Acute Oral LD ₅₀	Rat (non-fasted)	37 - 44 mg/kg	Data from seven production batches.	[4]
Dermal Toxicity	-	Moderately toxic by skin contact.	Quantitative data not available.	[2]
Inhalation Toxicity	-	Poison by inhalation.	Quantitative data not available.	[2]
Primary Mechanism	-	Acetylcholinesterase (AChE) Inhibitor	Neurotoxin	[1]

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate compounds, the primary mechanism of toxicity for **Demeton-S-methyl sulfone** is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is critical for nervous system function, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The phosphorus atom of the organophosphate is electrophilic and reacts with a serine hydroxyl group in the active site of AChE. This forms a stable, phosphorylated enzyme that is no longer capable of breaking down acetylcholine. The resulting accumulation of ACh in the synapse leads to excessive stimulation of cholinergic receptors, causing a range of symptoms including muscle tremors, paralysis, seizures, and ultimately, death by respiratory failure.



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Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical determination of **Demeton-S-methyl sulfone**.

Synthesis Protocol: Oxidation of Demeton-S-methyl

Demeton-S-methyl sulfone is commercially produced by the controlled oxidation of its precursor, Demeton-S-methyl, using strong oxidizing agents such as hydrogen peroxide or peracids.[1] The following is a representative laboratory-scale protocol.

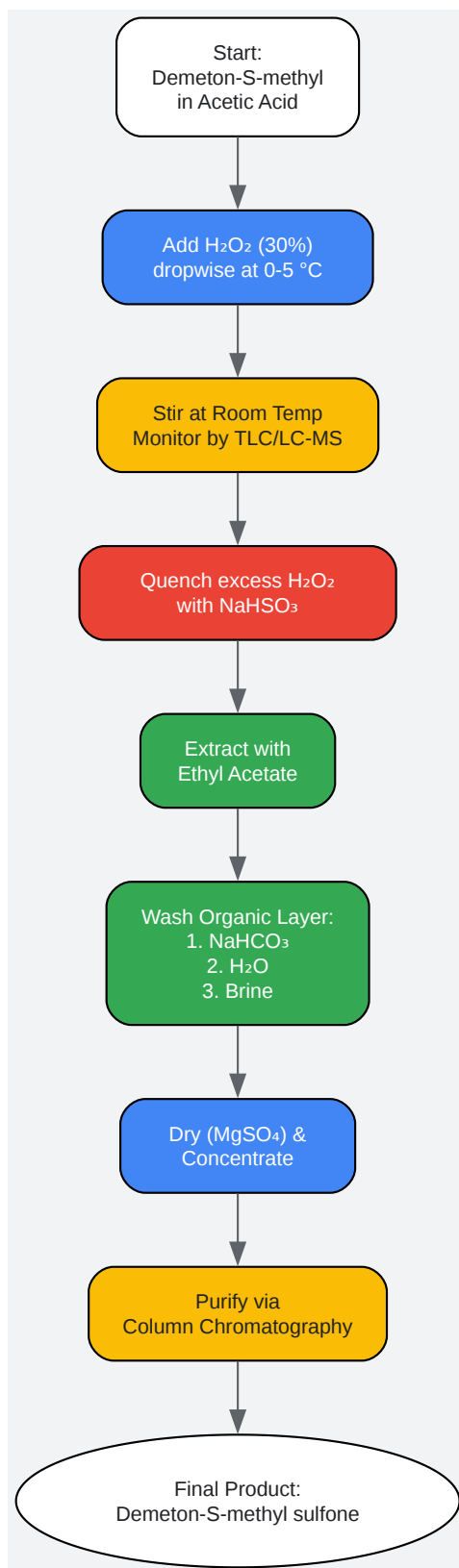
Materials:

- Demeton-S-methyl
- Glacial Acetic Acid (as solvent)
- Hydrogen Peroxide (30% aqueous solution)
- Sodium Bicarbonate (saturated aqueous solution)
- Brine (saturated NaCl aqueous solution)
- Ethyl Acetate

- Anhydrous Magnesium Sulfate
- Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

- **Dissolution:** Dissolve Demeton-S-methyl in a suitable volume of glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5 °C.
- **Oxidation:** Add a stoichiometric excess (e.g., 2.2 equivalents) of 30% hydrogen peroxide dropwise via an addition funnel. Maintain the temperature below 10 °C throughout the addition.
- **Reaction:** After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS) until the starting material and the intermediate sulfoxide are consumed. Gentle heating may be required to drive the reaction to completion.
- **Quenching:** Once the reaction is complete, cool the mixture in an ice bath and carefully quench any excess peroxide by the slow addition of a reducing agent, such as a saturated sodium bisulfite solution, until effervescence ceases.
- **Extraction:** Transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product into ethyl acetate (3x volumes).
- **Washing:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and finally brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **Demeton-S-methyl sulfone**.
- **Purification:** If necessary, purify the crude product by column chromatography on silica gel.



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General workflow for the synthesis of **Demeton-S-methyl sulfone**.

Analytical Protocol: LC-MS/MS Determination in Agricultural Products

The simultaneous determination of Demeton-S-methyl and its metabolites, including the sulfone, is commonly performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following protocol is adapted from established methods for residue analysis.

1. Sample Preparation and Extraction:

- **Homogenization:** Weigh 10.0 g of a homogenized agricultural sample (e.g., fruit, vegetable) into a centrifuge tube.
- **Antioxidant Addition:** To prevent degradation, add antioxidants. For example, add 20 mL of a 0.2 w/v% thiourea solution and let stand for 30 minutes.
- **Extraction:** Add 100 mL of acetone and homogenize thoroughly. Filter the mixture with suction.
- **Re-extraction:** Add another 50 mL of acetone to the residue on the filter paper, homogenize, and filter again.
- **Combine and Dilute:** Combine the filtrates and add acetone to a final volume of 200 mL.

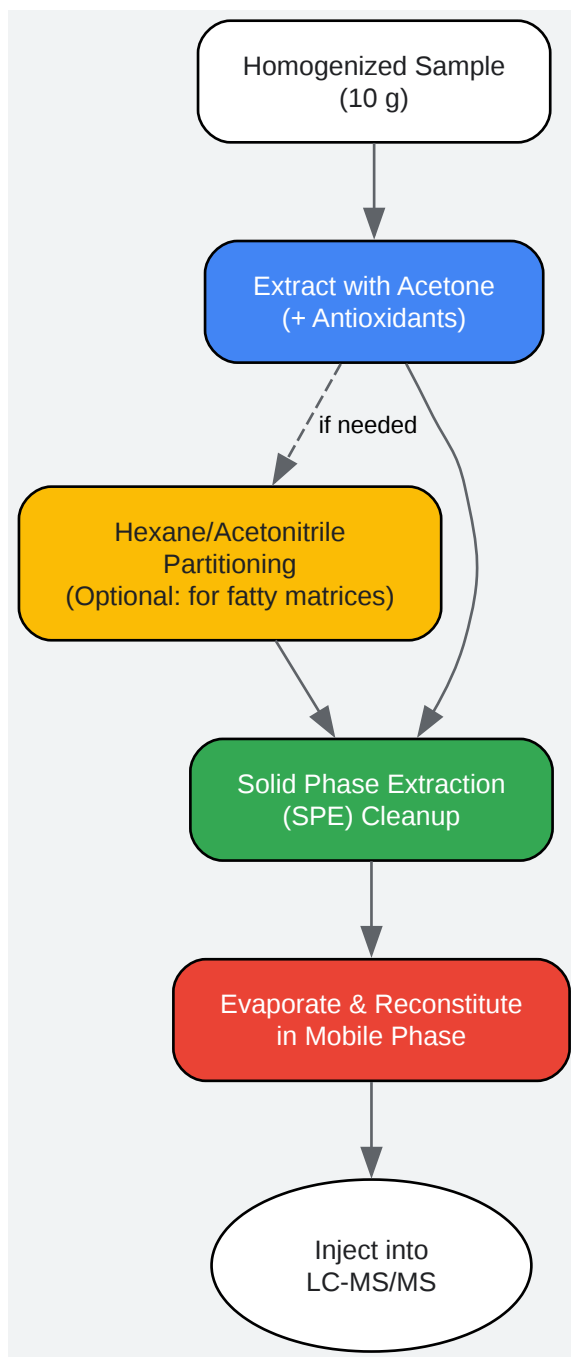
2. Cleanup (Solid Phase Extraction - SPE):

- **Concentration:** Take a 20 mL aliquot of the extract and concentrate to approximately 5 mL at <40°C.
- **Partitioning (for lipid-rich samples):** For samples like grains or seeds, perform a hexane/acetonitrile liquid-liquid partitioning step to remove lipids.
- **SPE Column:** Use a cleanup cartridge (e.g., tandem graphitized carbon/PSA) appropriate for pesticide residue analysis.
- **Elution:** Elute the analytes from the SPE column with a suitable solvent mixture (e.g., acetonitrile/toluene).

- Final Preparation: Evaporate the eluate to dryness at <40°C and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions:

- Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
- Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.2 mL/min
- Injection Volume: 3-20 µL
- Gradient: A typical gradient would start at high aqueous content (e.g., 90% A) and ramp to high organic content (e.g., 90% B) over 30 minutes to elute analytes.
- Ionization Mode: Electrospray Ionization, Positive (ESI+)
- MS/MS Detection: Multiple Reaction Monitoring (MRM)
 - Precursor Ion (Q1) for **Demeton-S-methyl sulfone**: m/z 263.0
 - Product Ions (Q3) for Quantification/Confirmation: m/z 109, 169



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Workflow for the analysis of **Demeton-S-methyl sulfone** residues.

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